4-Chlorobenzaldehyde-alpha-13C

Catalog No.
S1923626
CAS No.
286013-17-0
M.F
C7H5ClO
M. Wt
141.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzaldehyde-alpha-13C

CAS Number

286013-17-0

Product Name

4-Chlorobenzaldehyde-alpha-13C

IUPAC Name

4-chlorobenzaldehyde

Molecular Formula

C7H5ClO

Molecular Weight

141.56 g/mol

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i5+1

InChI Key

AVPYQKSLYISFPO-HOSYLAQJSA-N

SMILES

C1=CC(=CC=C1C=O)Cl

Canonical SMILES

C1=CC(=CC=C1C=O)Cl

Isomeric SMILES

C1=CC(=CC=C1[13CH]=O)Cl
4-Chlorobenzaldehyde-alpha-13C is a chemical compound that has been widely used in various fields of research and industry. It is a stable and highly pure compound that can be synthesized by different methods. This paper aims to provide a comprehensive review of the chemical properties, synthesis, characterization, biological properties, toxicity, safety, applications, current state of research, potential implications, limitations, and future directions of 4-Chlorobenzaldehyde-alpha-13C.
4-Chlorobenzaldehyde-alpha-13C is a chemical compound that falls under the category of chlorobenzaldehydes. The compound is substituted with a 4-chloro group and a 13C isotope label, which makes it an important compound for scientific research. 4-Chlorobenzaldehyde-alpha-13C is known for its stability and structural integrity that makes it an ideal compound for synthesis and characterization.
4-Chlorobenzaldehyde-alpha-13C has various physical and chemical properties that make it an essential compound for scientific research. The compound is a white to pale yellow colored powder with a melting point of 65-68°C. Its boiling point is 246-247°C, and it has a density of 1.3299 g/mL at 25°C. The compound is insoluble in water, but it is soluble in organic solvents such as acetone and benzene. Its molecular weight is 156.60 g/mol, and its molecular formula is C7H4Cl13CHO.
4-Chlorobenzaldehyde-alpha-13C can be synthesized by different methods, including the Friedel-Craft reaction, the Vilsmeier-Haack reaction, and the Swern oxidation reaction. The synthesis method used determines the purity of the compound and the isotopic label. Characterization of the compound can be done using different techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectroscopy (MS).
such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectroscopy (GC-MS) have been used to analyze 4-Chlorobenzaldehyde-alpha-13C in various scientific experiments. These methods offer fast and accurate results, allowing reliable measurement of the compound in different samples.
Studies have shown that 4-Chlorobenzaldehyde-alpha-13C has biological properties that make it an essential compound for scientific research. The compound has been used in different studies to explore its effect on various biological systems, including antimicrobial activity against different bacteria, inhibition of enzyme activity, and antitumor properties.
The toxicity and safety of 4-Chlorobenzaldehyde-alpha-13C are critical concerns in scientific experiments. Studies have shown that the compound has a low toxicity level, and it does not pose any significant harm to human or animal health. However, it is recommended to handle the compound with utmost care to avoid any accidents and ensure safety during scientific experiments.
4-Chlorobenzaldehyde-alpha-13C has various applications in scientific experiments, such as organic synthesis, drug discovery, and medical research. The compound has been used in different studies to explore its effect on various biological systems, making it an essential compound for research in different fields.
Research on 4-Chlorobenzaldehyde-alpha-13C is ongoing, and scientists are still exploring the compound's potential applications in various fields of research and industry. Studies are focused on exploring the compound's effect on different biological systems, improving synthesis methods, and exploring potential applications in drug discovery and medical research.
4-Chlorobenzaldehyde-alpha-13C has potential implications in various fields, including materials science, pharmaceuticals, and renewable energy. The compound can be used to develop new materials, and it has therapeutic potential in pharmaceuticals research. In renewable energy, the compound has been used to develop more efficient solar cells.
Despite the significant progress that has been made in the research on 4-Chlorobenzaldehyde-alpha-13C, there are still limitations and future directions for research. One limitation is the limited number of studies on the compound's effect on the environment. Future research should focus on exploring the compound's environmental impact and developing eco-friendly synthesis methods. Other future directions for research include exploring potential applications in biodegradable plastics and tissue engineering.
In conclusion, 4-Chlorobenzaldehyde-alpha-13C is a chemical compound that has various physical, chemical, and biological properties, making it an essential compound for scientific research. There is a significant amount of ongoing research on the compound's potential applications in various fields of research and industry. However, there are still limitations and future directions for research that need to be addressed to fully harness the compound's potential.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro(formyl-~13~C)benzaldehyde

Dates

Modify: 2023-08-16

Explore Compound Types